molecular formula C22H20O10 B1671362 Enterocin CAS No. 59678-46-5

Enterocin

Cat. No.: B1671362
CAS No.: 59678-46-5
M. Wt: 444.4 g/mol
InChI Key: CTBBEXWJRAPJIZ-VHPBLNRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enterocin is a cationic, ribosomally-synthesized antimicrobial peptide (bacteriocin) produced by Enterococcus species and other lactic acid bacteria . This reagent is a highly purified preparation offered for life science research. As a bacteriocin, its primary research applications are in the fields of food biopreservation and the study of novel antimicrobial mechanisms. This compound exhibits a wide inhibitory spectrum against Gram-positive bacteria, most notably against the high-risk foodborne pathogen Listeria monocytogenes . Its efficacy and stability under a range of temperatures and pH levels make it a compelling subject for developing natural preservation strategies to enhance food safety and extend shelf-life . The mechanism of action of this compound involves its insertion into the bacterial cytoplasmic membrane, leading to the formation of pores. This action causes the leakage of intracellular components, depolarization of the membrane potential, and ultimately, cell death of susceptible bacteria . This targeted mechanism distinguishes it from many conventional antibiotics and is a key area of investigative interest. Researchers utilize this this compound preparation to explore its antimicrobial properties in various models, investigate its potential synergistic effects with other preservation methods, and study the fundamental interactions between bacteriocins and bacterial membranes. This product is intended for research purposes only and is not classified as a drug or food additive. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

59678-46-5

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1

InChI Key

CTBBEXWJRAPJIZ-VHPBLNRZSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enterocin
vulgamycin

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Enterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antibacterial activity and stability.

Common Reagents and Conditions:

    Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Typically employs reducing agents such as sodium borohydride.

    Substitution: Commonly uses nucleophiles like hydroxide ions under basic conditions.

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial properties .

Scientific Research Applications

Food Preservation

Enterocins are widely recognized for their efficacy as natural preservatives in food products. Their ability to inhibit pathogenic bacteria makes them valuable in extending shelf life and ensuring food safety.

Case Study: Enterocin RM6 in Dairy Products

A study characterized this compound RM6 from Enterococcus faecalis, demonstrating its effectiveness against Listeria monocytogenes in cottage cheese. The this compound caused a 4-log reduction in L. monocytogenes populations within 30 minutes at a concentration of 80 AU/mL, showcasing its potential as a biopreservative in dairy products .

Table 1: Efficacy of this compound RM6 against Pathogens

PathogenReduction (log CFU/g)Treatment Time (min)
Listeria monocytogenes430
Bacillus cereusNot specifiedNot specified
Methicillin-resistant Staphylococcus aureusNot specifiedNot specified

Antimicrobial Activity Against Pathogens

Enterocins exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making them suitable candidates for alternative therapies to antibiotics.

Case Study: Synthetic Enterocins Against Clostridium perfringens

Research on synthetic enterocins A, B, P, SEK4, and L50 revealed that these compounds displayed significant antimicrobial activity against Clostridium perfringens. Combinations of these enterocins demonstrated synergistic effects, enhancing their efficacy compared to single treatments. This suggests that enterocins could serve as effective alternatives to traditional antibiotics in the poultry industry .

Table 2: Antimicrobial Efficacy of Synthetic Enterocins

This compound CombinationActivity Against C. perfringensSynergistic Effect
L50A + L50BHighYes
EntA + L50AModeratePartial
EntP + L50BHighYes

Healthcare Applications

Beyond food safety, enterocins are being explored for therapeutic applications due to their antibacterial properties.

Case Study: this compound AS-48

This compound AS-48 has shown promise in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity includes inhibition of pathogens such as Staphylococcus aureus and Listeria monocytogenes, making it a candidate for developing new antimicrobial therapies .

Biopreservation in Fermented Foods

Enterocins are also utilized in the fermentation process of various foods, enhancing the safety and quality of products like yogurt and cheese.

Case Study: this compound E-760

The isolation of this compound E-760 demonstrated its thermostability and effectiveness against multiple pathogens during yogurt production. The addition of this compound resulted in significant reductions in pathogenic bacterial counts, thereby improving the safety profile of fermented dairy products .

Environmental Applications

Recent studies have indicated that enterocins can be applied in agricultural settings to combat plant pathogens, thus promoting sustainable farming practices.

Case Study: Pantoea agglomerans with this compound

Research has highlighted the use of Pantoea agglomerans, which produces this compound-like substances, as an antagonist against various plant pathogens. This biocontrol strategy can potentially reduce reliance on chemical pesticides .

Comparison with Similar Compounds

Comparison with Similar Bacteriocins

Structural and Genetic Features

Enterocin A vs. This compound B vs. Pediocin PA-1
  • Sequence Homology : this compound A (EntA) shares high homology with Pediocin PA-1, particularly in hydrophobic (e.g., Val¹⁵, Trp³³) and charged residues (e.g., Lys⁴³). This compound B (EntB) has lower homology but retains functional similarities .
  • Molecular Size : EntA (712 residues) is significantly smaller than EntB (2125 residues). Both lack disulfide bonds despite possessing surface cysteine residues, unlike Pediocin PA-1, which forms disulfide-stabilized β-sheets critical for its hairpin conformation .
  • 3D Structure : EntA and Pediocin PA-1 adopt globular shapes, while EntB has a more charged, elongated structure. Divercin V41, a Pediocin homolog, is linear in contrast to Pediocin’s globularity, which may explain its lack of anti-tumor activity .

Table 1: Structural Comparison of Enterocins and Pediocin

Bacteriocin Residues Key Motifs/Features Disulfide Bonds 3D Shape
This compound A 712 YGNGVXC (Class IIa motif) No Globular
This compound B 2125 Lacks YGNGVXC motif No Elongated
Pediocin PA-1 62 YGNGVXC, two disulfide bonds Yes Globular
Divercin V41 ~60 High homology to Pediocin No Linear
This compound AS-48 70 Circular (head-to-tail bond) No Compact globule
Leaderless Bacteriocins: this compound DD14

This compound DD14 is a two-peptide leaderless bacteriocin (LLB) composed of EntDD14A and EntDD14B. Unlike most bacteriocins, LLBs lack N-terminal leader peptides and rely on atypical transport systems (e.g., ABC transporters) for secretion . This structural simplicity may enhance stability under harsh conditions but limits their spectrum compared to leader-dependent variants like EntA .

Circular Bacteriocins: this compound AS-48

This compound AS-48 is a 70-residue circular bacteriocin with five α-helical domains stabilized by a head-to-tail peptide bond. Its compact globular structure enables membrane insertion and pore formation, conferring resistance to proteases and heat (stable at 100°C for 15 minutes) . In contrast, linear bacteriocins like Pediocin PA-1 depend on secondary structures stabilized by disulfide bonds .

Functional and Mechanistic Differences

Antimicrobial Spectrum
  • Class IIa Enterocins (EntA, EntP): Strong antilisterial activity due to the YGNGVXC motif. EntA inhibits Listeria at nanomolar concentrations .
  • This compound B : Despite lacking the YGNGVXC motif, it exhibits antilisterial activity comparable to Class IIa bacteriocins, possibly through hydrophobic interactions .
  • This compound AS-48 : Broad activity against Gram-positive bacteria (e.g., Bacillus cereus) and Gram-negative pathogens (e.g., Salmonella enterica) when combined with membrane-disrupting agents .
Synergistic Effects
  • Combining EntA with EntB enhances growth inhibition of HT29 cancer cells from 38.42% to 78.83%, suggesting synergistic pore-forming mechanisms .
  • EntAS-48 shows enhanced efficacy against Escherichia coli when paired with EDTA or high-pressure processing .

Table 2: Functional Comparison of Enterocins

Bacteriocin Key Targets Stability (Heat/Proteases) Synergistic Partners
This compound A Listeria, Staphylococcus Moderate This compound B, Pediocin PA-1
This compound AS-48 Gram-positive, Gram-negative* High EDTA, high-pressure
This compound DD14 Lactobacillus, Clostridium High None reported
Divercin V41 Listeria Moderate None

*Gram-negative activity requires outer membrane permeabilizers.

Biological Activity

Enterocins are a group of bacteriocins produced by Enterococcus species, primarily known for their antimicrobial properties against various pathogenic microorganisms. This article delves into the biological activity of enterocins, focusing on their mechanisms of action, efficacy against foodborne pathogens, and potential applications in food preservation and health.

Overview of Enterocin Types

Enterocins are classified into several types based on their structure and mode of action. The most studied include this compound A, B, P, and L50. Each type exhibits unique antimicrobial activities and mechanisms that contribute to their effectiveness against a broad spectrum of bacteria.

This compound Source Molecular Weight (Da) Active Against
This compound AEnterococcus faecium3,000Listeria monocytogenes, S. aureus
This compound BEnterococcus faecalis3,200Clostridium perfringens, E. coli
This compound PEnterococcus faecium5,362Salmonella spp., MRSA
This compound L50Enterococcus faecalis2,500Various Gram-positive bacteria

Enterocins exert their antimicrobial effects primarily through:

  • Membrane Disruption : They disrupt the integrity of bacterial cell membranes, leading to cell lysis. For instance, this compound P causes significant dissipation of the membrane potential (ΔΨ\Delta \Psi ) in target bacteria, which correlates with a decrease in intracellular ATP levels .
  • Inhibition of Cell Wall Synthesis : Some enterocins interfere with the synthesis of the bacterial cell wall, making it more susceptible to lysis.
  • Synergistic Effects : Combinations of different enterocins can enhance antimicrobial activity. Studies have shown that combinations such as EntA-L50A exhibit synergistic effects against Clostridium perfringens .

Efficacy Against Pathogens

Numerous studies have demonstrated the effectiveness of enterocins against foodborne pathogens:

  • This compound RM6 : Purified from E. faecalis, it showed a four-log reduction in Listeria monocytogenes within 30 minutes at a concentration of 80 AU/mL in cottage cheese .
  • This compound P : In addition to its effects on membrane potential and ATP levels, it has been shown to be effective against various strains of Staphylococcus aureus and Salmonella spp., making it a promising candidate for food preservation .

Case Studies

  • This compound E-760 : This bacteriocin was isolated from E. durans and demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Salmonella enterica serovars and Escherichia coli O157:H7 .
  • This compound AS-48 : Evaluated for its safety and efficacy in food applications, this this compound has shown significant antimicrobial properties while being resistant to common proteolytic enzymes .

Research Findings

Recent research highlights the increasing interest in utilizing enterocins for food safety:

  • A study screening 135 enterococci strains found that 82.5% of those harboring this compound genes exhibited antimicrobial activity against at least one indicator strain .
  • The use of enterocins in food preservation has gained traction due to their ability to inhibit pathogenic bacteria without affecting the sensory qualities of food products.

Q & A

Q. What factors influence Enterocin production yield in laboratory settings, and how are they experimentally optimized?

this compound production is influenced by microbial growth phase, initial pH of media, and fermentation conditions. For example, Enterococcus faecalis K2B1 exhibits optimal bacteriocin production during the exponential growth phase (3–17 hours post-inoculation) in MRS broth at pH 5–7 and 37°C . Methodological optimization involves:

  • Constructing growth curves to identify active production phases.
  • Testing pH gradients (e.g., pH 5 vs. 7) to determine metabolite stability.
  • Using ANOVA with tools like SPSS 16.0 to validate significance (α = 5%) of variables .

Q. How is the antimicrobial activity of this compound quantified against target pathogens?

Activity is measured via agar diffusion assays (e.g., inhibitory zone diameter) and broth microdilution for minimum inhibitory concentration (MIC). For example:

  • Standardize inoculum density (e.g., 10⁶ CFU/mL) of pathogens like Listeria monocytogenes.
  • Compare bacteriocin efficacy against controls (e.g., untreated cultures) using statistical models to account for inter-experimental variability .

Advanced Research Questions

Q. What methodologies are used to assess potential mutagenic or genotoxic risks of this compound variants?

Mutagenicity is evaluated via the Ames test (using Salmonella typhimurium strains) and micronucleus (MN) assays. For this compound AS-48:

  • No mutagenicity was observed in Ames tests (mutagenicity index <2 across concentrations up to 5 mg/plate) .
  • MN assays showed no significant increase in binucleated cells with micronuclei (BNMN) at tested doses .
  • Toxicity thresholds are determined via nuclear division index (NDI) analysis, particularly with metabolic activation (S9 fraction) .

Q. What mechanisms underlie this compound resistance in Gram-positive bacteria, and how are they experimentally validated?

Resistance is often mediated by ATP-binding cassette (ABC) transporters that efflux bacteriocins. Methodologies include:

  • Gene knockout studies to identify resistance-associated transporters (e.g., lmrB in Lactococcus lactis) .
  • Cross-resistance assays using structurally similar antimicrobials to map efflux pump specificity .

Q. How can researchers reconcile contradictory data in this compound stability studies across different experimental conditions?

Contradictions (e.g., pH-dependent activity loss) require:

  • Replicating experiments under standardized conditions (e.g., temperature, storage duration).
  • Statistical meta-analysis to identify confounding variables (e.g., protease contamination in crude extracts).
  • Reporting numerical precision aligned with instrument sensitivity (e.g., ±0.1 pH units) to minimize measurement bias .

Q. What strategies are used to synthesize this compound analogs for structure-activity relationship (SAR) studies?

Biomimetic synthesis routes are employed, such as:

  • Polyketide synthase engineering to modify this compound’s core scaffold (C₂₂H₂₀O₁₀) .
  • Solid-phase peptide synthesis for generating truncated variants with altered lipid-binding domains .

Methodological Standards

Q. How should researchers design statistically robust experiments for this compound efficacy trials?

  • Define sample sizes using power analysis (e.g., α = 0.05, β = 0.2) to ensure detectability of minimum inhibitory effects .
  • Include positive controls (e.g., nisin) and negative controls (solvent-only treatments) to validate assay specificity .

What frameworks ensure rigorous formulation of this compound-related research questions?

Apply the PICO framework:

  • P opulation: Target pathogens (e.g., Staphylococcus aureus).
  • I ntervention: this compound dosage gradients.
  • C omparison: Commercial preservatives (e.g., potassium sorbate).
  • O utcome: Log-reduction in pathogen viability .

Data Reporting and Compliance

Q. What ethical and reporting standards apply to this compound studies involving human-derived strains?

  • Disclose strain origins (e.g., clinical vs. food isolates) and obtain institutional biosafety approvals .
  • Adhere to CONSORT guidelines for transparent reporting of experimental replicates and outlier exclusion criteria .

Q. How should this compound stability data be presented to meet journal requirements?

  • Report storage conditions (e.g., -20°C for lyophilized powder) and activity half-life with error margins .
  • Use metric units (e.g., mL, µg/mL) and avoid non-standard abbreviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enterocin
Reactant of Route 2
Enterocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.